1-Bromo-3,3-dimethylbutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKZAMCDHKVZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167800 | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-23-0 | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3,3-DIMETHYLBUTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-3,3-dimethylbutane physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3,3-dimethylbutane (also known as neohexyl bromide), a key intermediate in organic synthesis. The information is curated for professionals in research and development, particularly in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

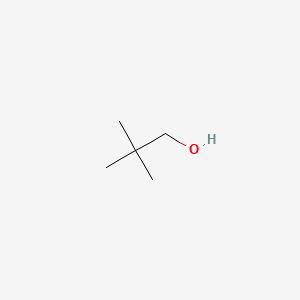

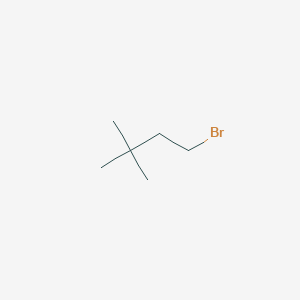

This compound is a colorless to almost colorless clear liquid.[1] Its structural formula is C₆H₁₃Br.[1][2][3][4][5] The molecule features a bulky tert-butyl group, which imparts significant steric hindrance, influencing its reactivity.[6]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 165.07 | g/mol | [1][2][4] |

| Density | 1.172 | g/cm³ | [7][8] |

| Boiling Point | 138 | °C at 760 mmHg | [3][7][8] |

| Melting Point | -44.22 | °C (estimate) | [7][9][10] |

| Flash Point | 33.1 | °C | [3][7][8] |

| Refractive Index | 1.445 | [7][8][11] | |

| Vapor Pressure | 8.53 | mmHg at 25°C | [3][7][8] |

| Water Solubility | Insoluble/Slightly Soluble | [12][13][14] | |

| Octanol/Water Partition Coefficient (logP) | 2.817 - 3.44 | [2][3][7] |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by the presence of the bromine atom on a primary carbon. It is a versatile reagent in organic synthesis, principally utilized as an alkylating agent to introduce the 3,3-dimethylbutyl (neohexyl) group into molecules.[12]

-

Nucleophilic Substitution: As a primary bromoalkane, it readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.[6] The bromine atom serves as an effective leaving group, allowing for its displacement by a wide range of nucleophiles.[6] This is a cornerstone of its utility in synthesizing more complex molecules.[6] However, the bulky tert-butyl group can introduce steric hindrance, which may affect reaction rates.[6]

-

Grignard Reagent Formation: this compound is a precursor for the formation of the corresponding Grignard reagent (3,3-dimethylbutylmagnesium bromide). These organometallic reagents are potent carbon nucleophiles, crucial for creating new carbon-carbon bonds.[6]

-

Solubility: It is insoluble in water but soluble in common organic solvents like diethyl ether, ethanol, and benzene.[12][13] This solubility profile is critical for its use in various reaction media.[13]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are protocols for the synthesis of this compound and a representative reaction.

Synthesis of this compound via Sₙ2 Reaction

This protocol describes the synthesis from 3,3-dimethyl-1-butanol (B44104).[9]

Materials:

-

3,3-dimethyl-1-butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrobromic Acid (HBr, 48% aqueous solution)

-

Pentane

-

Methanol

-

Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

1-liter round-bottomed flask with reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a 1-liter round-bottomed flask equipped with a reflux condenser, cool the reaction mixture to 0°C using an ice bath.

-

Sequentially add 232 g of concentrated sulfuric acid and 283 g of 48% hydrobromic acid to the flask.

-

Add the 3,3-dimethyl-1-butanol to the acid mixture.

-

Reflux the mixture for 6 hours.

-

After the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by adding 400 g of ice.

-

Extract the aqueous phase with 400 ml of pentane.

-

Combine the organic layers and wash sequentially with methanol, aqueous NaOH, and water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuum using a rotary evaporator.

-

Purify the product by vacuum distillation to yield this compound as a colorless oily liquid.[9]

Caption: Sₙ2 synthesis of this compound.

Safety and Hazards

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Classification: It is classified as a flammable liquid.[4][8] It is also harmful if swallowed and causes skin and serious eye irritation.[4]

-

Handling: Use in a well-ventilated area and wear protective gloves, clothing, and eye/face protection.[12][15] Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Ground and bond containers and receiving equipment to prevent static discharge.[8][12]

-

Fire Hazards: It is a flammable liquid and vapor.[16][17] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.[17] Poisonous gases, including hydrogen bromide, are produced in a fire.[17] Containers may explode when heated.[17]

-

Environmental Hazards: It can be hazardous to aquatic life.[12] Avoid release into the environment.[12][15]

This guide serves as a foundational resource for professionals working with this compound. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound (CAS 1647-23-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Brom-3,3-dimethylbutan | CAS#:1647-23-0 | Chemsrc [chemsrc.com]

- 4. This compound | C6H13Br | CID 137137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 1647-23-0 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 1647-23-0 [chemicalbook.com]

- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 1647-23-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Page loading... [guidechem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 1-Bromo-3-methylbutane | C5H11Br | CID 7891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemos.de [chemos.de]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. nj.gov [nj.gov]

1-Bromo-3,3-dimethylbutane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethylbutane (CAS No. 1647-23-0), a key alkyl halide intermediate in organic synthesis. The document details its physicochemical properties, synthesis, and significant applications, particularly its role as a precursor in the development of novel pharmaceutical and agrochemical compounds. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside visual representations of its synthetic pathways to facilitate a deeper understanding for research and development professionals.

Chemical Identity and Properties

This compound, also known as neohexyl bromide, is a colorless to almost colorless liquid.[1] Its structure features a sterically hindered neopentyl group, which significantly influences its reactivity in nucleophilic substitution and elimination reactions.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 1647-23-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₃Br | [2][4] |

| Molecular Weight | 165.07 g/mol | [1][4] |

| IUPAC Name | This compound | |

| Synonyms | Neohexyl bromide, Butane, 1-bromo-3,3-dimethyl- | [2] |

| InChI Key | ROKZAMCDHKVZIQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)CCBr |

Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Boiling Point | 138.0 °C at 760 mmHg | [6] |

| Density | 1.2 g/cm³ | [6] |

| Flash Point | 33.1 °C | [6] |

| Refractive Index | 1.446 | [6] |

| Vapor Pressure | 8.5 mmHg at 25°C | [6] |

| LogP | 3.44 | [6] |

| Purity | >98.0% (GC) | [1][5] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3,3-dimethylbutanol using a bromine source, typically in the presence of a strong acid.

Synthesis of this compound

Experimental Protocol: Synthesis from 3,3-Dimethylbutanol

This protocol is adapted from analogous procedures for the synthesis of primary alkyl bromides.

Materials:

-

3,3-Dimethylbutanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Pentane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, combine 3,3-dimethylbutanol and a solution of sodium bromide in water.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.

-

Once the addition is complete, remove the flask from the ice bath and equip it with a reflux condenser.

-

Heat the mixture to reflux for a specified period to ensure the completion of the reaction.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add ice-cold water.

-

Extract the aqueous layer with pentane.

-

Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Applications in Organic Synthesis

This compound is a versatile reagent primarily used as an alkylating agent to introduce the sterically demanding 3,3-dimethylbutyl (neohexyl) group into various molecules.[7] This moiety is of interest in medicinal chemistry as it can enhance the lipophilicity and metabolic stability of drug candidates.

Nucleophilic Substitution Reactions

Due to the steric hindrance of the neopentyl group, this compound is a substrate that can undergo both Sₙ1 and Sₙ2 reactions, with the pathway being highly dependent on the reaction conditions and the nature of the nucleophile.

General Nucleophilic Substitution

Grignard Reagent Formation and Reactions

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 3,3-dimethylbutylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

Experimental Protocol: Grignard Reaction with an Aldehyde

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether

-

A generic aldehyde (R-CHO)

-

Dilute hydrochloric acid (HCl)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

-

Set up a flame-dried three-neck flask under a nitrogen atmosphere.

-

Add magnesium turnings to the flask.

-

In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

-

Add a small portion of the alkyl bromide solution to the magnesium to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of the aldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude secondary alcohol, which can be further purified by chromatography or distillation.

Safety and Handling

This compound is a flammable liquid and vapor.[5] It can cause skin and eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique sterically hindered structure provides a useful tool for introducing the neohexyl group, which can impart desirable properties in the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 1647-23-0 [chemicalbook.com]

- 5. This compound | 1647-23-0 | TCI AMERICA [tcichemicals.com]

- 6. 1-Brom-3,3-dimethylbutan | CAS#:1647-23-0 | Chemsrc [chemsrc.com]

- 7. Page loading... [wap.guidechem.com]

Synthesis of 1-Bromo-3,3-dimethylbutane from 3,3-dimethyl-1-butanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3,3-dimethylbutane from its corresponding primary alcohol, 3,3-dimethyl-1-butanol (B44104). The synthesis of this sterically hindered primary alkyl halide necessitates a careful selection of reagents to circumvent carbocation rearrangement, which is a common side reaction with hydrohalic acids. This document details the preferred synthetic route via an Sₙ2 reaction using phosphorus tribromide (PBr₃), which ensures the formation of the desired unrearranged product. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow to support researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as neopentyl bromide, is a valuable alkylating agent in organic synthesis. Its sterically hindered neopentyl group can be strategically incorporated into various molecular frameworks. The conversion of the readily available 3,3-dimethyl-1-butanol to this compound is a key transformation. However, the structure of the starting material, a neopentyl alcohol, is prone to carbocation rearrangements under acidic conditions, which typically lead to the formation of the undesired tertiary alkyl halide, 2-bromo-2,3-dimethylbutane, as the major product.[1]

To achieve a successful synthesis of the target primary bromide, it is crucial to employ reagents that facilitate a bimolecular nucleophilic substitution (Sₙ2) mechanism, thereby avoiding the formation of a carbocation intermediate. Phosphorus tribromide (PBr₃) is the reagent of choice for this transformation, as it cleanly converts primary and secondary alcohols to their corresponding bromides with inversion of configuration and without skeletal rearrangement.[2][3]

This guide will focus on the synthesis of this compound using phosphorus tribromide, providing a detailed experimental protocol and relevant data for the starting material and the product.

Reaction Mechanism and Pathway

The reaction of 3,3-dimethyl-1-butanol with phosphorus tribromide proceeds through an Sₙ2 mechanism. The mechanism involves two main stages:

-

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This results in the displacement of a bromide ion and the formation of a protonated intermediate. A weak base, such as pyridine (B92270) or the bromide ion itself, then deprotonates the intermediate to form an alkyldibromophosphite. This step effectively converts the poor leaving group (-OH) into a good leaving group.

-

Nucleophilic Attack by Bromide: The bromide ion, a good nucleophile, then attacks the carbon atom bearing the alkyldibromophosphite group from the backside. This concerted backside attack leads to the displacement of the leaving group and the formation of the this compound product with an inversion of stereochemistry (though not relevant for this achiral molecule).

The overall reaction stoichiometry is that one mole of phosphorus tribromide can react with three moles of the alcohol.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

Physical and Chemical Properties

The physical and chemical properties of the reactant and product are summarized in the table below for easy reference.

| Property | 3,3-dimethyl-1-butanol | This compound |

| Molecular Formula | C₆H₁₄O | C₆H₁₃Br |

| Molecular Weight | 102.17 g/mol | 165.07 g/mol |

| Boiling Point | 143 °C | 138 °C |

| Melting Point | -60 °C | N/A |

| Density | 0.844 g/mL at 25 °C | 1.2 g/cm³ |

| Refractive Index (n₂₀/D) | 1.414 | 1.446 |

| CAS Number | 624-95-3 | 1647-23-0 |

Spectroscopic Data

Key spectroscopic data for the characterization of the starting material and the final product are presented below.

| Spectroscopic Data | 3,3-dimethyl-1-butanol | This compound |

| ¹H NMR (CDCl₃) | δ 3.63 (t, 2H), 1.44 (t, 2H), 0.92 (s, 9H) ppm | δ 3.35 (m, 2H, CH₂Br), 1.80 (m, 2H, CH₂), 0.90 (s, 9H, t-Bu) ppm |

| Mass Spectrometry (m/z) | Major fragments at 57 (t-butyl cation, base peak), 71, 31. Molecular ion (102) is often not observed. | Molecular ion peaks at 164 and 166 (due to ⁷⁹Br and ⁸¹Br isotopes). Major fragments at 57 (t-butyl cation). |

| Infrared (IR) | Broad peak around 3300 cm⁻¹ (O-H stretch) | Absence of broad O-H stretch. Presence of C-Br stretch around 600-700 cm⁻¹. |

Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of neopentyl bromide from neopentyl alcohol.

Materials and Equipment

-

3,3-dimethyl-1-butanol (neopentyl alcohol)

-

Phosphorus tribromide (PBr₃)

-

Quinoline

-

Dry bromobenzene (B47551) (solvent)

-

Two-liter, three-necked, round-bottomed flask

-

Thermometer well and thermometer

-

Dropping funnel

-

Mercury-sealed stirrer

-

Sulfuric acid trap

-

Ice-salt bath

-

Heating mantle

-

Multiple-bulb condenser

-

Separatory funnel

-

Distillation apparatus

-

Drierite (or other suitable drying agent)

Procedure

-

Reaction Setup: In a two-liter, three-necked, round-bottomed flask equipped with a thermometer well, dropping funnel, and a mercury-sealed stirrer protected by a sulfuric acid trap, place 176 g (2.0 moles) of 3,3-dimethyl-1-butanol, 313 g (2.43 moles) of quinoline, and 740 cc of dry bromobenzene.

-

Cooling: Place the flask in an ice-salt bath and cool the contents to -5 °C.

-

Addition of PBr₃: With stirring, add 402 g (1.48 moles) of phosphorus tribromide dropwise from the dropping funnel over a period of six hours. During the addition, allow the temperature to gradually rise to 15 °C.

-

Reflux: Transfer the reaction mixture, with the aid of an additional 150 cc of bromobenzene, to a 2-liter flask fitted with an efficient multiple-bulb condenser. Heat the mixture. The temperature of the mixture will initially be around 181 °C and will drop to about 162 °C over a 24-hour heating period.

-

Work-up:

-

Allow the reaction mixture to cool. A clear reddish liquid will form over a red, viscous residue.

-

Decant the liquid. Break up the residue and extract it with three 65-cc portions of bromobenzene.

-

Combine the bromobenzene solutions and pour them onto ice to quench the excess phosphorus tribromide.

-

Wash the resulting organic layer with water.

-

Dry the organic layer first over calcium chloride and then over Drierite.

-

-

Purification:

-

Fractionally distill the dried organic layer.

-

Collect the fraction of pure this compound, which has a boiling point of 105 °C.

-

Expected Yield

The reported yield for this procedure is 47%. Other sources have reported yields up to 60% for the synthesis of neopentyl bromide from neopentyl alcohol using PBr₃.[3]

Experimental Workflow

The logical flow of the experimental procedure is visualized in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,3-dimethyl-1-butanol is effectively achieved using phosphorus tribromide. This method successfully avoids the carbocation rearrangement that plagues reactions with hydrobromic acid, leading to the desired primary alkyl halide. The provided experimental protocol, along with the comprehensive data on physical properties and spectroscopic characteristics, serves as a valuable resource for chemists in research and development. Careful execution of the procedure, particularly with respect to temperature control and moisture exclusion, is critical for obtaining a good yield of the target compound.

References

1-Bromo-3,3-dimethylbutane safety data sheet (MSDS) information

An In-depth Technical Guide to the Safety Data Sheet for 1-Bromo-3,3-dimethylbutane

This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound (CAS No. 1647-23-0), compiled for researchers, scientists, and drug development professionals. The information is synthesized from multiple safety data sheets to ensure a thorough understanding of the compound's properties and associated hazards.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid.[1] It is a branched alkyl halide recognized for its utility as a versatile intermediate in organic synthesis.[2] Its bulky neopentyl structure often favors substitution reactions over elimination.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Br | [3][4][5] |

| Molecular Weight | 165.07 g/mol | [3][4] |

| CAS Number | 1647-23-0 | [3][4][5] |

| Appearance | Colorless to Almost colorless clear liquid | [1][3] |

| Odor | Characteristic / Strong | [6][7] |

| Boiling Point | 138.0 °C at 760 mmHg | [5] |

| Melting Point | Not Available | [5] |

| Flash Point | 33.1 °C | [5] |

| Density | 1.2 g/cm³ | [5] |

| Vapor Pressure | 8.5 mmHg at 25°C | [5] |

| Solubility | Slightly soluble in water. | [8][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is a highly flammable liquid and vapor that can form explosive mixtures with air.[8][10] Vapors are heavier than air and may travel to an ignition source and flash back.[11]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour[4][10][12] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][10][12] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][10] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[4][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][10] |

Pictograms:

-

Flame (GHS02)

-

Exclamation Mark (GHS07)

-

Health Hazard (GHS08 - Implied by STOT)

Toxicological Information

The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Acute Effects : Inhalation or contact with the material may irritate or burn the skin and eyes.[8] Breathing the vapor can irritate the nose and throat and may cause dizziness or asphyxiation, particularly in confined areas.[8][11] Harmful effects may occur if the material is swallowed.[1][10]

-

Chronic Effects : The material may accentuate pre-existing dermatitis.[1] Currently, it has not been tested for its ability to cause cancer or affect reproduction.[11]

| Toxicity Data | Value | Species | Source(s) |

| Intraperitoneal LD50 | 6150 mg/kg | Rat | [1] |

| Inhalation LC50 | 21300 mg/m³ | Mammal | [1] |

Experimental Protocols and Procedures

While detailed experimental protocols for determining physicochemical and toxicological properties are not provided in standard safety data sheets, they outline critical procedures for safe handling, emergency response, and disposal.

Spill Response Protocol

In the event of a spill, the following protocol should be initiated immediately:

-

Evacuate and Isolate : Evacuate all non-essential personnel from the spill area.[13] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[8]

-

Eliminate Ignition Sources : Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[8][11][13] All equipment used during cleanup must be grounded.[8]

-

Ventilate : Increase ventilation in the affected area.[1]

-

Don Personal Protective Equipment (PPE) : Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles or a face shield.[1][9]

-

Containment : Prevent the spillage from entering drains, sewers, or waterways.[8][9] Contain the spill using dry earth, sand, vermiculite, or other non-combustible absorbent material.[1][8]

-

Cleanup : Use clean, non-sparking tools to collect the absorbed material and place it into appropriate, labeled containers for disposal.[8][11]

-

Decontamination : Ventilate and wash the area thoroughly after the cleanup is complete.[11][13]

Fire-Fighting Protocol

-

Extinguishing Media :

-

Hazardous Combustion Products : Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen bromide and carbon monoxide.[1][8][11]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

-

Special Procedures : If it can be done safely, move undamaged containers away from the fire.[8] Be aware that containers may explode when heated.[8][11]

Safety and Handling Visualizations

The following diagrams illustrate the logical relationships for safety handling and emergency response workflows.

Caption: Logical workflow from hazard identification to control measures and emergency response.

Caption: Step-by-step workflow for responding to a this compound spill.

Handling, Storage, and Personal Protection

Handling

-

Handle in a well-ventilated place.[9]

-

Avoid all personal contact, including inhalation.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6][9]

-

Do not eat, drink, or smoke in work areas.[6]

Storage

-

Store in original, tightly closed containers in a cool, dry, well-ventilated area.[1][9]

-

Store in an approved flammable liquid storage area.[1]

-

Store away from incompatible materials, such as strong oxidizing and reducing agents, alkali metals, and many amines.[1][8]

Exposure Controls and Personal Protection

-

Engineering Controls : Use local exhaust ventilation to control airborne concentrations.[6][13] Ensure eyewash stations and safety showers are readily available.[7][11]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[6][11]

-

Skin Protection : Wear suitable protective gloves (tested to EN 374) and clothing to prevent skin contact.[6][13]

-

Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[6][7]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H13Br | CID 137137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Brom-3,3-dimethylbutan | CAS#:1647-23-0 | Chemsrc [chemsrc.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. nj.gov [nj.gov]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1647-23-0 Name: this compound [xixisys.com]

- 13. nj.gov [nj.gov]

Spectroscopic Profile of 1-Bromo-3,3-dimethylbutane: An In-depth Technical Guide

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3,3-dimethylbutane (Neohexyl bromide), a key building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₆H₁₃Br and a molecular weight of 165.07 g/mol , possesses a straightforward aliphatic structure.[1] Its spectroscopic signature is well-defined, providing a clear example of how NMR, IR, and MS techniques can be used to elucidate the structure of simple haloalkanes. The following sections detail the data obtained from these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three unique proton environments in the molecule. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.35 | Triplet (t) | 2H | -CH₂-Br |

| 1.80 | Triplet (t) | 2H | -CH₂-C(CH₃)₃ |

| 0.90 | Singlet (s) | 9H | -C(CH₃)₃ |

¹H NMR Peak Assignments and Coupling:

-

The triplet at 3.35 ppm is assigned to the two protons of the methylene (B1212753) group directly attached to the electronegative bromine atom (-CH₂-Br). The signal is split into a triplet by the two adjacent protons of the neighboring methylene group.

-

The triplet at 1.80 ppm corresponds to the two protons of the other methylene group (-CH₂-C(CH₃)₃).[2] This signal is also a triplet due to coupling with the two protons of the brominated methylene group.

-

The singlet at 0.90 ppm represents the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[2] This signal is a singlet because there are no adjacent protons to cause splitting.

¹³C NMR Spectroscopy

Due to the lack of readily available experimental ¹³C NMR data, a prediction of the spectrum was performed. The predicted chemical shifts are consistent with the molecular structure of this compound.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 46.5 | -CH₂-Br |

| 38.8 | -C H₂-C(CH₃)₃ |

| 31.2 | -C (CH₃)₃ |

| 29.1 | -C(C H₃)₃ |

¹³C NMR Peak Assignments:

-

The carbon atom bonded to the bromine (-CH₂-Br) is predicted to have the most downfield shift around 46.5 ppm due to the deshielding effect of the bromine atom.

-

The methylene carbon adjacent to the tert-butyl group (-C H₂-C(CH₃)₃) is expected around 38.8 ppm .

-

The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is predicted at approximately 31.2 ppm .

-

The three equivalent methyl carbons (-C(C H₃)₃) of the tert-butyl group are predicted to be the most upfield, around 29.1 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies associated with its functional groups. The spectrum was obtained from the NIST WebBook.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (CH₂ and CH₃) |

| 1365 | Medium | C-H bending (tert-butyl group) |

| 650-550 | Strong | C-Br stretching |

IR Spectrum Interpretation:

-

The strong and sharp absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the alkane backbone.

-

The peaks in the 1470-1450 cm⁻¹ range are attributed to the bending vibrations of the methylene (-CH₂) and methyl (-CH₃) groups.

-

A distinct peak around 1365 cm⁻¹ is indicative of the symmetric bending of the methyl groups within the tert-butyl moiety.

-

The strong absorption in the lower wavenumber region, between 650-550 cm⁻¹ , is a key diagnostic peak for the C-Br stretching vibration.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The spectrum is available from the NIST WebBook.[4]

| m/z | Relative Intensity | Proposed Fragment |

| 164/166 | Low | [C₆H₁₃Br]⁺ (Molecular Ion) |

| 108/110 | Low | [C₂H₄Br]⁺ |

| 85 | Medium | [C₆H₁₃]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | High | [C₃H₅]⁺ (allyl cation) |

Mass Spectrum Fragmentation Analysis:

-

The molecular ion peaks are observed at m/z 164 and 166 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of its isotopes, ⁷⁹Br and ⁸¹Br).[4]

-

The peaks at m/z 108 and 110 likely correspond to the loss of a C₄H₉ fragment (tert-butyl radical), resulting in the [C₂H₄Br]⁺ ion.

-

The peak at m/z 85 arises from the loss of the bromine atom, forming the [C₆H₁₃]⁺ cation.

-

The base peak at m/z 57 is attributed to the highly stable tert-butyl cation, [C₄H₉]⁺, formed by the cleavage of the C-C bond between the two methylene groups.[5]

-

The prominent peak at m/z 41 is likely due to the formation of the stable allyl cation, [C₃H₅]⁺, through further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically CDCl₃, and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, the chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the molecular structure and key spectroscopic relationships.

Caption: Molecular structure of this compound.

Caption: ¹H NMR spin-spin coupling relationships.

Caption: Proposed mass spectrometry fragmentation pathway.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3,3-dimethylbutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3,3-dimethylbutane (neohexyl bromide). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, rooted in the fundamental principles of intermolecular forces. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility in various organic solvents, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound, also known as neohexyl bromide, is a halogenated alkane with the chemical formula C₆H₁₃Br. Its structure, featuring a bulky tert-butyl group, imparts specific physical and chemical properties that influence its behavior in solution. Understanding its solubility is critical for a wide range of applications, including its use as a solvent, in organic synthesis, and in the development of pharmaceutical compounds.

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1] Haloalkanes, such as this compound, are generally non-polar to weakly polar molecules.[2] Their primary intermolecular interactions are London dispersion forces, with some contribution from dipole-dipole interactions due to the carbon-bromine bond.[1]

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | High | London Dispersion |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | London Dispersion, Weak Dipole-Dipole |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | London Dispersion, Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | London Dispersion, Dipole-Dipole |

| Esters | Ethyl Acetate | Moderate to High | London Dispersion, Dipole-Dipole |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | London Dispersion, Dipole-Dipole, Hydrogen Bonding (solvent) |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | London Dispersion, Strong Dipole-Dipole |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols describe two common and reliable methods for determining the solubility of a liquid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This method is considered a gold standard for determining thermodynamic solubility.[5]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a period of 24 to 72 hours to ensure that equilibrium is reached. The presence of a distinct layer of undissolved this compound is necessary to confirm saturation.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand at a constant temperature until the undissolved solute has completely settled.

-

Carefully extract a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring that no undissolved solute is transferred.

-

-

Solvent Evaporation:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

-

Quantification:

-

Once the solvent has been completely removed, reweigh the container with the remaining this compound residue.

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

This method is suitable for solvents that are transparent in the UV-Vis region where this compound exhibits absorbance.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.1).

-

After allowing the phases to separate, carefully withdraw an aliquot of the supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the absorbance of the diluted sample and the equation from the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Logical Relationships in Solubility

The solubility of this compound is a function of the interplay between the intermolecular forces of the solute and the solvent. A diagram illustrating these relationships is provided below.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, a strong qualitative understanding can be derived from the principles of intermolecular interactions. This guide provides a framework for predicting its solubility and offers detailed experimental protocols to enable researchers to determine precise quantitative values. The generation of such data will be invaluable for the effective application of this compound in research, development, and industrial processes.

References

The Anomaly of a Primary Alkyl Halide: An In-depth Technical Guide to the Reactivity of 1-Bromo-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,3-dimethylbutane, also known as neopentyl bromide, presents a fascinating case study in the reactivity of primary alkyl halides. While its structure suggests a propensity for bimolecular nucleophilic substitution (SN2) reactions, its unique steric hindrance dramatically alters its chemical behavior. This technical guide provides a comprehensive analysis of the reactivity of this compound, detailing its uncharacteristically slow SN2 reaction rates and its propensity to undergo unimolecular substitution (SN1) reactions with rearrangement. We will explore the mechanistic underpinnings of this unusual reactivity, supported by comparative data and detailed experimental considerations. This document serves as an essential resource for researchers in organic synthesis and drug development who may encounter or seek to utilize this uniquely structured halogenated alkane.

Introduction: The Neopentyl System

Primary alkyl halides are fundamental substrates in organic synthesis, typically undergoing rapid substitution via the SN2 mechanism. However, this compound deviates significantly from this trend. The presence of a bulky tert-butyl group adjacent to the primary carbon bearing the bromine atom introduces severe steric hindrance, profoundly impacting the accessibility of the electrophilic carbon.[1][2][3] This guide will dissect the consequences of this steric impediment on the primary reaction pathways: SN2, SN1, E2, and E1.

Substitution Reactions: A Tale of Two Pathways

The substitution reactions of this compound are characterized by a dramatic suppression of the expected SN2 pathway and the emergence of a rearranged SN1 pathway.

The Hindered SN2 Pathway

The bimolecular nucleophilic substitution (SN2) reaction requires a backside attack of the nucleophile on the carbon atom bonded to the leaving group.[4] In the case of this compound, the voluminous tert-butyl group effectively shields the electrophilic carbon, making this approach exceedingly difficult.[1][5] This steric hindrance results in an exceptionally slow SN2 reaction rate. For instance, the bimolecular solvolysis of neopentyl bromide has been reported to be as much as 3 million times slower than that of methyl bromide.[6]

Table 1: Relative SN2 Reaction Rates of Various Alkyl Bromides

| Alkyl Bromide | Structure | Relative Rate | Steric Hindrance |

| Methyl bromide | CH₃Br | ~30 | Minimal |

| Ethyl bromide | CH₃CH₂Br | 1 | Low |

| n-Propyl bromide | CH₃CH₂CH₂Br | 0.4 | Low |

| Isobutyl bromide | (CH₃)₂CHCH₂Br | 0.03 | Moderate |

| This compound (Neopentyl bromide) | (CH₃)₃CCH₂Br | ~10⁻⁵ | Very High |

Note: Relative rates are approximate and can vary with reaction conditions.

The Unusual SN1 Pathway with Rearrangement

While the SN2 pathway is kinetically disfavored, the unimolecular (SN1) pathway presents its own challenges. The initial step of an SN1 reaction is the formation of a carbocation.[7][8] For this compound, this would result in a highly unstable primary carbocation.[1][8] However, under conditions that favor SN1 reactions (e.g., a polar protic solvent and a weak nucleophile), a concerted mechanism involving a 1,2-methyl shift can occur.[9] This rearrangement leads to the formation of a much more stable tertiary carbocation, which then rapidly reacts with the nucleophile to yield the final product.[9][10]

Diagram 1: SN1 Reaction of this compound with Rearrangement

Caption: SN1 pathway for this compound proceeds via a concerted methyl shift to form a stable tertiary carbocation.

Elimination Reactions: The E2 Conundrum

Elimination reactions often compete with substitution reactions. However, the structure of this compound imposes significant constraints on the bimolecular elimination (E2) pathway.

The Impossibility of the E2 Reaction

The E2 mechanism requires the presence of a hydrogen atom on the carbon adjacent (β-position) to the carbon bearing the leaving group.[11][12] In this compound, the β-carbon is a quaternary carbon, meaning it is bonded to four other carbon atoms and has no hydrogen atoms. Consequently, a standard E2 elimination reaction is not possible for this substrate.[13]

Diagram 2: Structural Analysis for E2 Reaction

Caption: The quaternary β-carbon of this compound lacks protons, preventing E2 elimination.

The Possibility of the E1 Reaction

A unimolecular elimination (E1) reaction could potentially occur from the rearranged tertiary carbocation formed during the SN1 process. The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction.[8] Therefore, under conditions that favor SN1, a competing E1 reaction can lead to the formation of an alkene.

Table 2: Summary of Reactivity for this compound

| Reaction Type | Feasibility | Key Factors |

| SN2 | Highly Unfavorable | Extreme steric hindrance from the adjacent tert-butyl group. |

| SN1 | Favorable (with rearrangement) | Formation of a stable tertiary carbocation via a 1,2-methyl shift. |

| E2 | Impossible | Absence of β-hydrogens. |

| E1 | Possible (competes with SN1) | Proceeds through the rearranged tertiary carbocation intermediate. |

Experimental Protocols: A Practical Approach

Given the unique reactivity of this compound, careful consideration of reaction conditions is crucial to achieve the desired outcome.

Protocol for SN1 Reaction with Rearrangement

This protocol outlines a general procedure for the solvolysis of this compound, which proceeds via an SN1 mechanism with rearrangement.

Diagram 3: Experimental Workflow for SN1 Solvolysis

Caption: A generalized workflow for conducting an SN1 reaction with this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable polar protic solvent (e.g., 80% ethanol in water). The concentration of the substrate is typically in the range of 0.1-0.5 M.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to increase the rate of reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to observe the disappearance of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing water. The aqueous layer is extracted several times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the rearranged alcohol or ether.

Conclusion

This compound stands as a classic example of how steric effects can override the expected reactivity patterns of a functional group. Its profound resistance to SN2 reactions and its unique ability to undergo SN1 reactions via a rearranged carbocation make it a valuable substrate for illustrating the principles of steric hindrance and carbocation stability. For the synthetic chemist, understanding this nuanced reactivity is critical for predicting reaction outcomes and designing effective synthetic strategies. This guide provides the foundational knowledge for researchers to confidently work with this intriguing primary alkyl halide.

References

- 1. shaalaa.com [shaalaa.com]

- 2. scribd.com [scribd.com]

- 3. study.com [study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 13. Solved Which one of the following compounds cannot undergo | Chegg.com [chegg.com]

The Unyielding Wall: A Technical Guide to Steric Hindrance Effects in 1-Bromo-3,3-dimethylbutane Reactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-3,3-dimethylbutane, commonly known as neopentyl bromide, serves as a classic example of a sterically hindered primary alkyl halide. The bulky tert-butyl group adjacent to the carbon bearing the bromine atom profoundly influences its reactivity, creating a formidable barrier to bimolecular nucleophilic substitution (SN2) reactions and significantly impacting the competition between substitution and elimination pathways. This technical guide provides an in-depth analysis of the steric hindrance effects on the reactions of this compound, offering quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in predicting and controlling reaction outcomes.

Introduction: The Challenge of the Neopentyl Group

The structure of this compound presents a unique challenge in organic synthesis. As a primary alkyl halide, it would typically be expected to readily undergo SN2 reactions. However, the presence of a quaternary carbon atom at the β-position, with its three bulky methyl groups, creates a sterically congested environment that severely impedes the backside attack required for the SN2 mechanism.[1][2] This steric hindrance dramatically slows the rate of SN2 reactions, making them approximately 10⁵ to 3 million times slower than those of less hindered primary alkyl halides like methyl bromide.[3][4] Consequently, other reaction pathways, such as elimination (E2) and unimolecular nucleophilic substitution (SN1) with rearrangement, become competitive and often predominate.

The Dominance of Elimination: The E2 Pathway

Due to the severe steric hindrance hindering the SN2 pathway, the bimolecular elimination (E2) reaction becomes a major competing pathway, especially in the presence of strong, sterically hindered bases.[5][6] The base abstracts a proton from the β-carbon, leading to the formation of an alkene.

Regioselectivity in E2 Reactions

With non-bulky, strong bases such as sodium ethoxide, a mixture of substitution and elimination products can be expected, with the elimination product being 3,3-dimethyl-1-butene (B1661986).[7] However, the use of a bulky base like potassium tert-butoxide almost exclusively yields the E2 product, as the large base preferentially abstracts the less sterically hindered β-hydrogen.[5][8]

Table 1: Product Distribution in the Reaction of this compound with Different Bases

| Base/Nucleophile | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Predominant Pathway |

| Sodium Ethoxide (NaOEt) | Ethanol | 55 | 3,3-dimethyl-1-butene | Ethyl neopentyl ether | E2/SN2 |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol (B103910) | 100 | 3,3-dimethyl-1-butene | - | E2 |

| Sodium Azide (B81097) (NaN₃) | DMSO | 100 | 1-azido-3,3-dimethylbutane | - | SN2 (very slow) |

| Water (H₂O) | Water | Heat | 2-methyl-2-butanol | 2,3-dimethyl-2-butene | SN1 with rearrangement |

Note: The product ratios are qualitative and intended to show the predominant pathways. Actual yields will vary based on specific reaction conditions.

The Sluggish Substitution: The SN2 Pathway

The SN2 reaction of this compound is notoriously slow due to the steric shield provided by the tert-butyl group, which blocks the necessary backside attack of the nucleophile.[9][10] Even with strong, non-basic nucleophiles in polar aprotic solvents, which are ideal conditions for SN2 reactions, the reaction rate is significantly diminished.[5]

Table 2: Relative Reaction Rates for SN2 Reactions of Various Primary Alkyl Bromides

| Alkyl Bromide | Relative Rate |

| Methyl bromide | ~3,000,000 |

| Ethyl bromide | ~100,000 |

| n-Propyl bromide | ~40,000 |

| This compound (Neopentyl bromide) | 1 |

Data is approximate and compiled from various sources to illustrate the dramatic effect of steric hindrance.[3]

A Pathway of Rearrangement: The SN1 Reaction

Under solvolytic conditions, such as heating in a protic solvent like water or ethanol, this compound can undergo a unimolecular nucleophilic substitution (SN1) reaction.[9][11] However, the initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation then reacts with the nucleophile to yield the final substitution product.[11][12]

The major substitution product of the solvolysis of this compound in water is 2-methyl-2-butanol, a rearranged alcohol.[9] A minor elimination product, 2,3-dimethyl-2-butene, is also typically formed from the rearranged carbocation.

Visualizing the Reaction Mechanisms

To better understand the interplay of steric effects, the following diagrams illustrate the key reaction pathways for this compound.

Caption: SN2 reaction pathway for a neopentyl substrate.

Caption: E2 reaction pathway for this compound.

Caption: SN1 reaction pathway with rearrangement.

Experimental Protocols

The following are generalized protocols for conducting and analyzing the reactions of this compound.

Protocol for E2 Elimination with Potassium tert-Butoxide

Objective: To synthesize 3,3-dimethyl-1-butene via an E2 reaction.

Materials:

-

This compound

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol with stirring.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by simple distillation.

-

Purify the product, 3,3-dimethyl-1-butene, by fractional distillation.

Protocol for Kinetic Analysis of SN2 Reaction by NMR

Objective: To determine the rate constant for the SN2 reaction of this compound with a nucleophile.

Materials:

-

This compound

-

Sodium azide (or other suitable nucleophile)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes

-

Thermostatted NMR spectrometer

Procedure:

-

Prepare a stock solution of the nucleophile (e.g., sodium azide) in DMSO-d₆ of known concentration.

-

In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the nucleophile stock solution.

-

Place the NMR tube in the pre-heated NMR spectrometer and acquire spectra at regular time intervals.

-

Integrate the signals corresponding to the starting material and the product to determine their relative concentrations over time.

-

Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant.

Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the products of a reaction involving this compound.[3][10]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for separating alkyl halides and alkenes (e.g., VF-624ms or similar)[12]

Procedure:

-

Prepare a dilute solution of the reaction mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

-

The components of the mixture will be separated based on their boiling points and interactions with the stationary phase of the column as they are carried by an inert gas (e.g., helium).

-

The separated components will then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrum of each component provides a unique fragmentation pattern, which can be used to identify the structure of the compound by comparison with a spectral library.

-

The relative peak areas in the gas chromatogram can be used to determine the ratio of the different products.

Conclusion

The steric hindrance imposed by the tert-butyl group in this compound is a dominant factor controlling its reactivity. It renders the SN2 pathway exceptionally slow, allowing the E2 and SN1 (with rearrangement) pathways to become the major routes of reaction. By carefully selecting the reaction conditions, specifically the strength and steric bulk of the base/nucleophile, the solvent, and the temperature, researchers can selectively favor one pathway over the others. A thorough understanding of these steric effects is crucial for the strategic design of synthetic routes and the development of new chemical entities in the pharmaceutical and chemical industries.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic chemistry - What is the major product of bromobutane and sodium ethoxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]

- 10. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 11. quora.com [quora.com]

- 12. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Synonyms of 1-Bromo-3,3-dimethylbutane (neohexyl bromide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common synonyms and identifiers for the chemical compound 1-Bromo-3,3-dimethylbutane, also widely known as neohexyl bromide. Accurate identification of chemical compounds is critical in research, development, and regulatory processes to ensure clarity, avoid ambiguity, and maintain safety. This document aims to serve as a definitive reference for professionals interacting with this compound.

Core Chemical Identity

This compound is a halogenated alkane. Its structure consists of a butane (B89635) chain with a bromine atom at the first carbon and two methyl groups at the third carbon. This structure is also referred to as a neohexyl group attached to a bromine atom.

Synonyms and Identifiers

The following table summarizes the various names and identifiers associated with this compound, providing a clear and concise reference for its identification.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1][2][3] |

| Common Name | Neohexyl bromide | [2][4] |

| Systematic Name | Butane, 1-bromo-3,3-dimethyl- | [2][3][5][6][7][8] |

| Alternative Name | 3,3-Dimethyl-1-bromobutane | [1][7] |

| Alternative Spelling | 1-Brom-3,3-dimethylbutan | [5][9][10][11] |

| CAS Registry Number | 1647-23-0 | [1][2][3] |

| Molecular Formula | C6H13Br | [1][2][3][9] |

| SMILES | CC(C)(C)CCBr | [1][3][5] |

| InChI | InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | [2][3][5] |

| InChIKey | ROKZAMCDHKVZIQ-UHFFFAOYSA-N | [1][2][3] |

| EC Number | 800-293-2 | [3] |

| MDL Number | MFCD00060844 | [9] |

Experimental Protocols and Data Presentation

While this guide focuses on the nomenclature of this compound, any experimental work involving this compound should be meticulously documented. This includes detailing the specific synonym or identifier used in the methodology to ensure reproducibility. All quantitative data derived from such experiments, for instance, purity analysis by GC-MS or characterization by NMR, should be presented in clearly structured tables to facilitate comparison and interpretation.

Logical Relationships in Chemical Nomenclature

The relationship between the different synonyms for this compound can be visualized to understand the hierarchy and origin of these names. The IUPAC name represents the systematic and universally accepted nomenclature, while common and alternative names are often historical or trivial names that have gained widespread use.

Caption: Logical relationships of this compound nomenclature.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C6H13Br | CID 137137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. neohexyl bromide [webbook.nist.gov]

- 5. CAS 1647-23-0: this compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound-Molbase [molbase.com]

- 9. chemscene.com [chemscene.com]

- 10. Page loading... [guidechem.com]

- 11. 1-Brom-3,3-dimethylbutan | CAS#:1647-23-0 | Chemsrc [chemsrc.com]

A Technical Guide to 1-Bromo-3,3-dimethylbutane: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,3-dimethylbutane, a key building block in organic synthesis. The document details its commercial availability, typical purity grades, potential impurities, and the analytical methodologies used for its quality control.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of chemical suppliers. The most commonly offered purity grade is greater than 98.0%, typically determined by Gas Chromatography (GC). Below is a summary of major suppliers and their standard purity specifications.

| Supplier | Reported Purity | Analysis Method | CAS Number |

| TCI America | >98.0% | GC | 1647-23-0 |

| Sigma-Aldrich | 98% | Not specified | 1647-23-0 |

| CymitQuimica | >98.0% | GC | 1647-23-0 |

Note: This table is a representative sample and not exhaustive. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data. While specific CoAs for every batch are proprietary, suppliers like Sigma-Aldrich provide access to these documents upon request or purchase.[1]

Potential Impurities

The purity of this compound is influenced by its synthetic route. A common method for its preparation is the reaction of 3,3-dimethyl-1-butanol (B44104) with a bromine source, such as hydrobromic acid. Potential impurities may include:

-

Unreacted Starting Material: Residual 3,3-dimethyl-1-butanol.

-

Byproducts of Elimination Reactions: Alkenes such as 3,3-dimethyl-1-butene, which can be formed under certain reaction conditions.

-

Other Alkyl Halides: Isomeric brominated compounds or di-brominated species, though less common for this specific structure.

-

Residual Solvents: Solvents used during the synthesis and purification process.

The identification and quantification of these impurities are crucial for applications in sensitive research and drug development.

Analytical Methodologies for Purity Assessment

A multi-technique approach is typically employed to ensure the purity and structural integrity of this compound.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC is the primary method for quantifying the purity of volatile compounds like this compound.[2] GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the identification of impurities.

Illustrative GC-MS Protocol:

-

Injector: Split/splitless inlet, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 300.

The expected retention time for this compound would be the major peak, and any smaller peaks would be indicative of impurities. The mass spectrum of the main peak can be compared against a reference spectrum, such as that available in the NIST database, for confirmation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound and identifying impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~0.95 | singlet | 9H |

| -CH₂-C(CH₃)₃ | ~1.85 | triplet | 2H |

| -CH₂-Br | ~3.35 | triplet | 2H |

Impurities would present as additional peaks in the spectrum. For instance, the presence of unreacted 3,3-dimethyl-1-butanol would show a characteristic multiplet for the -CH₂-OH group at around 3.7 ppm and a broad singlet for the hydroxyl proton. Resources are available that tabulate the chemical shifts of common laboratory solvents and impurities.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. For this compound, the C-Br stretch is expected in the fingerprint region. The absence of a broad peak around 3300 cm⁻¹ would indicate the absence of hydroxyl-containing impurities like the starting alcohol.

Purification Protocols

For applications requiring higher purity than commercially available, purification can be performed in the laboratory.

Vacuum Distillation

Vacuum distillation is an effective method for purifying liquids with high boiling points or those that are sensitive to thermal decomposition.[4]

Detailed Experimental Protocol for Vacuum Distillation:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

-

Sample Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar for smooth boiling.

-

Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system.

-

Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 144-146 °C at atmospheric pressure; this will be significantly lower under vacuum.

-

Analysis: Analyze the purified fraction using the analytical methods described above to confirm its purity.

Visualizations

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.

Caption: A typical workflow for the quality control of this compound.

Purification and Analysis Logical Relationship

This diagram shows the logical relationship between the purification and subsequent analysis to confirm the purity of this compound.

Caption: The logical flow from crude material to a high-purity product.

References

Methodological & Application

Application Notes and Protocols: Formation of 3,3-Dimethylbutylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of 3,3-dimethylbutylmagnesium bromide, derived from 1-bromo-3,3-dimethylbutane (neopentyl bromide), presents a unique set of challenges and considerations due to the steric hindrance of the neopentyl group. This document provides a comprehensive guide to the successful formation of this sterically hindered Grignard reagent, including a detailed experimental protocol, a summary of expected yields under various conditions, and troubleshooting strategies.